Comparative Physicochemical Properties: Impact on Solubility and Permeability
The lipophilicity of [5-(4-Bromophenyl)-2-furyl]methanol, as indicated by its predicted LogP of 2.89, is markedly higher than that of its unsubstituted phenyl analog (LogP 1.98) and its chloro analog (LogP 2.44). This difference is quantifiable and directly impacts the compound's behavior in biological environments [1][2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.89 |
| Comparator Or Baseline | Chloro analog: 2.44; Unsubstituted phenyl analog: 1.98 |
| Quantified Difference | +0.45 vs. chloro analog; +0.91 vs. unsubstituted phenyl analog |
| Conditions | Predicted partition coefficient (octanol-water) using computational models |
Why This Matters
A higher LogP value suggests greater membrane permeability, which is a critical factor when designing compounds intended to cross biological barriers, influencing both potency and pharmacokinetic profile.
- [1] Chemsrc. (n.d.). (5-(4-Bromophenyl)furan-2-yl)methanol. CAS 33342-28-8. Retrieved from https://m.chemsrc.com/amp/cas/33342-28-8_867559.html View Source
- [2] Chembase. (n.d.). [5-(4-chlorophenyl)furan-2-yl]methanol. ChemBase ID: 120678. Retrieved from http://www.chembase.cn/molecule-120678.html View Source
